Arteannuic acid
Description
Significance of Sesquiterpenoids in Artemisia annua L.
Sesquiterpenoids, a class of terpenes composed of three isoprene (B109036) units, are a major component of the essential oils produced by Artemisia species. researchgate.net In Artemisia annua, these compounds are not only responsible for the plant's characteristic aroma but also exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.netnih.gov The most notable sesquiterpenoid is artemisinin (B1665778), an endoperoxide sesquiterpene lactone that is highly effective against multidrug-resistant strains of the malaria parasite, Plasmodium falciparum. wur.nltaylorfrancis.com The biosynthesis of these valuable compounds occurs predominantly in the glandular secretory trichomes found on the leaves, stems, and flowers of the plant. researchgate.netwhiterose.ac.uk
The complex mixture of sesquiterpenes in A. annua includes not only artemisinin and its precursors but also other compounds like β-caryophyllene, known for its anti-inflammatory properties, and artemisia ketone, which possesses antimicrobial and antioxidant activities. researchgate.net This chemical diversity underscores the metabolic sophistication of the plant and highlights the importance of understanding the biosynthetic pathways that lead to these varied and potent molecules.
Arteannuic Acid as a Central Metabolite and Precursor in Artemisinin Biosynthesis
This compound, also known as artemisinic acid, is a key intermediate in the biosynthetic pathway of artemisinin. cymitquimica.comtargetmol.com Its formation represents a critical juncture, leading to different branches of sesquiterpenoid metabolism within the plant. nih.govmdpi.com The biosynthesis of artemisinin begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to form amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). wur.nlmaxapress.com This is considered the first committed step in the pathway. taylorfrancis.com
Following this initial step, a series of oxidation reactions, primarily mediated by the cytochrome P450 enzyme CYP71AV1, converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to this compound. nih.govmaxapress.com
The metabolic fate of this compound is a point of significant interest and some debate. It is established that this compound can be a precursor to arteannuin B, another sesquiterpenoid found in the plant. taylorfrancis.comnih.gov However, the direct pathway to artemisinin proceeds through the reduction of a related intermediate, artemisinic aldehyde, to dihydroartemisinic aldehyde, which is then oxidized to dihydroartemisinic acid. nih.gov It is dihydroartemisinic acid, not this compound, that is the immediate precursor to artemisinin, undergoing a non-enzymatic photo-oxidative reaction to form the final product. maxapress.commdpi.com
Despite not being the direct precursor, the accumulation of this compound is significant. In some high-yielding chemotypes of A. annua, this compound can be the most abundant sesquiterpene, reaching levels over 1% of the leaf dry weight. frontiersin.org This has led to the development of semi-synthetic processes where this compound is extracted from the plant and then chemically converted to artemisinin, providing a crucial alternative to direct extraction of the often low-yield artemisinin. frontiersin.orgmaxapress.com
Table 1: Key Enzymes in the Biosynthesis of this compound and Artemisinin
| Enzyme | Abbreviation | Function |
| Amorpha-4,11-diene synthase | ADS | Catalyzes the first committed step, converting FPP to amorpha-4,11-diene. taylorfrancis.commaxapress.com |
| Amorpha-4,11-diene C-12 oxidase | CYP71AV1 | A cytochrome P450 enzyme that catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. whiterose.ac.uknih.govmaxapress.com |
| Cytochrome P450 reductase | CPR | A redox partner required for the function of CYP71AV1. nih.gov |
| Artemisinic aldehyde Δ11(13)-reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde, shunting the pathway towards artemisinin. nih.govnih.gov |
| Aldehyde dehydrogenase | ALDH1 | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid, the direct precursor of artemisinin. nih.govmaxapress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMEXSCSAIXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of the Arteannuic Acid Biosynthetic Pathway
Initial Isoprenoid Precursor Metabolism
The fundamental building blocks for all terpenoids, including arteannuic acid, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org In Artemisia annua, as in other plants, these precursors are generated through two independent pathways: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway housed in the plastids. academicjournals.orgnih.gov
Mevalonate (MVA) Pathway Contribution to Isoprenoid Precursors
The cytosolic MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. academicjournals.orgnih.gov Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl-coenzyme A synthase (HMGS) and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), with HMGR often considered a rate-limiting step. frontiersin.orgresearchgate.net While traditionally associated with the production of sesquiterpenes, triterpenes, and sterols, labeling studies have revealed that the MVA pathway is the predominant source of the carbon backbone for artemisinin (B1665778) and, by extension, this compound. tandfonline.comresearchgate.nettandfonline.com Isotopic labeling experiments have demonstrated that the MVA pathway contributes the majority of the carbon atoms to the final artemisinin molecule. tandfonline.comresearchgate.net
Methylerythritol Phosphate (MEP) Pathway Contribution to Isoprenoid Precursors
Operating within the plastids, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate both IPP and DMAPP. nih.govacademicjournals.org A key regulatory enzyme in this pathway is 1-deoxy-D-xylulose-5-phosphate synthase (DXS). researchgate.net The final step, catalyzed by hydroxymethylbutenyl 4-diphosphate reductase (HDR), produces IPP and DMAPP in a specific ratio. academicjournals.org Although the MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, and carotenoids, there is significant evidence of "crosstalk" between the MEP and MVA pathways in the biosynthesis of this compound precursors. nih.govtandfonline.com Inhibition studies have shown that blocking either the MVA or MEP pathway leads to a decrease in artemisinin formation, indicating that both pathways are integral to the process. nih.gov
Farnesyl Diphosphate (FPP) Formation and Subcellular Compartmentalization
Farnesyl diphosphate (FPP), the direct C15 precursor to the sesquiterpene skeleton of this compound, is formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP. cimap.res.in This reaction is catalyzed by farnesyl diphosphate synthase (FPS). frontiersin.orgfrontiersin.org
The formation of FPP for this compound biosynthesis is a prime example of the compartmentalized nature of plant metabolic pathways and the interplay between them. While the MVA pathway in the cytosol is the main producer of the IPP units for sesquiterpenes, it is believed that a portion of the isoprenoid precursors, specifically a C10 unit (geranyl diphosphate or GPP), is synthesized in the plastids via the MEP pathway and then exported to the cytosol. tandfonline.comresearchgate.nettandfonline.comresearchgate.net In the cytosol, this plastid-derived GPP combines with an IPP molecule from the MVA pathway to form FPP. nih.govresearchgate.nettandfonline.com This highlights a sophisticated level of metabolic integration, where precursors from two different subcellular locations converge for the synthesis of a specific downstream product. cimap.res.in The enzyme FPS, which catalyzes this final condensation step, is primarily localized in the cytosol, the site of sesquiterpene synthesis. cimap.res.innih.gov
Dedicated Biosynthetic Steps to this compound
Following the formation of FPP, the pathway enters a series of reactions dedicated specifically to the synthesis of this compound. These steps involve the cyclization of the linear FPP molecule and subsequent oxidative modifications.
Cyclization of Farnesyl Diphosphate to Amorpha-4,11-diene
The first committed step in the biosynthesis of this compound is the cyclization of FPP to form the bicyclic sesquiterpene, amorpha-4,11-diene. wur.nlresearchgate.netresearchgate.net This complex rearrangement is catalyzed by a single enzyme, amorpha-4,11-diene synthase (ADS). frontiersin.orgnih.govnih.gov ADS belongs to the class of terpene synthases and is considered a key regulatory point in the artemisinin pathway. nih.gov The enzyme facilitates the ionization of the diphosphate group from FPP, initiating a cascade of cyclization and rearrangement reactions to form the characteristic amorphane skeleton. nih.gov The expression of ADS is highly localized to the glandular trichomes of A. annua, where artemisinin and its precursors accumulate. nih.gov
Sequential Oxidation of Amorpha-4,11-diene to this compound
The conversion of amorpha-4,11-diene to this compound involves a three-step oxidation cascade at the C12 position of the amorphane skeleton. uniprot.orgresearchgate.net This sequence of reactions is primarily catalyzed by a multifunctional cytochrome P450 monooxygenase, CYP71AV1. frontiersin.orgfrontiersin.orguniprot.org
The enzymatic process proceeds as follows:
Hydroxylation: CYP71AV1 first hydroxylates amorpha-4,11-diene to produce artemisinic alcohol. wur.nlfrontiersin.orguniprot.org
Oxidation to Aldehyde: The same enzyme, CYP71AV1, then oxidizes artemisinic alcohol to form artemisinic aldehyde. frontiersin.orguniprot.org In addition to CYP71AV1, an alcohol dehydrogenase (ADH1) has also been shown to catalyze this step. frontiersin.org
Oxidation to Carboxylic Acid: Finally, CYP71AV1 catalyzes the oxidation of artemisinic aldehyde to yield the final product, this compound. frontiersin.orguniprot.org An aldehyde dehydrogenase (ALDH1) is also involved in this final oxidation step in A. annua. researchgate.netfrontiersin.org
While CYP71AV1 can catalyze all three oxidative steps, the involvement of ADH1 and ALDH1 suggests a more complex regulatory network for the efficient conversion of amorpha-4,11-diene to this compound. frontiersin.org
| Step | Substrate | Enzyme(s) | Product |
| 1 | Amorpha-4,11-diene | CYP71AV1 | Artemisinic alcohol |
| 2 | Artemisinic alcohol | CYP71AV1, ADH1 | Artemisinic aldehyde |
| 3 | Artemisinic aldehyde | CYP71AV1, ALDH1 | This compound |
Formation of Artemisinic Alcohol.cdnsciencepub.com
The journey to this compound begins with the cyclization of farnesyl diphosphate (FDP) to form amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). wur.nlmaxapress.com Following this initial step, the cytochrome P450 monooxygenase, CYP71AV1, plays a pivotal role. frontiersin.org This enzyme hydroxylates amorpha-4,11-diene at the C12 position to produce artemisinic alcohol. cdnsciencepub.comwur.nl While CYP71AV1 is capable of catalyzing this hydroxylation, in vitro assays using microsomes containing CYP71AV1 with amorpha-4,11-diene as a substrate primarily yield artemisinic alcohol. frontiersin.orgnih.gov
Conversion to Artemisinic Aldehyde.cdnsciencepub.com
The subsequent step involves the oxidation of artemisinic alcohol to artemisinic aldehyde. wur.nl This conversion is facilitated by the multifunctional enzyme CYP71AV1, which continues its oxidative action on the newly formed alcohol. cdnsciencepub.comuniprot.org However, another enzyme, alcohol dehydrogenase 1 (ADH1), has been identified and is considered to be the main catalyst for this specific conversion due to its specificity for artemisinic alcohol and its high expression in the glandular trichomes of Artemisia annua. mdpi.comfrontiersin.orgfrontiersin.org
Oxidation to this compound.cdnsciencepub.com
The final step in the formation of this compound is the oxidation of artemisinic aldehyde. mdpi.comresearchgate.net This reaction can be catalyzed by two different enzymes. The versatile cytochrome P450 enzyme, CYP71AV1, which is involved in the preceding steps, can further oxidize artemisinic aldehyde to this compound. cdnsciencepub.comresearchgate.net Additionally, an aldehyde dehydrogenase, ALDH1, has been shown to effectively catalyze this oxidation. mdpi.comnih.govigem.orgfrontiersin.org ALDH1 can utilize both artemisinic aldehyde and dihydroartemisinic aldehyde as substrates. cdnsciencepub.com
Branch Point Metabolites and Subsequent Conversions from Arteannuic Aldehyde
Artemisinic aldehyde serves as a critical branch point in the biosynthetic pathway, leading to the formation of different important compounds. mdpi.com
Pathway Leading to Dihydroartemisinic Acid.cdnsciencepub.commdpi.com
From the branch point of artemisinic aldehyde, one pathway leads to the production of dihydroartemisinic acid. wur.nl This process begins with the reduction of the Δ11(13) double bond of artemisinic aldehyde, a reaction catalyzed by artemisinic aldehyde Δ11(13)-reductase (DBR2), to form dihydroartemisinic aldehyde. cdnsciencepub.commaxapress.comfrontiersin.orguniprot.orgnih.gov Subsequently, dihydroartemisinic aldehyde is oxidized to dihydroartemisinic acid by the enzyme aldehyde dehydrogenase 1 (ALDH1). cdnsciencepub.commdpi.comfrontiersin.org It is noteworthy that another enzyme, dihydroartemisinic aldehyde reductase (RED1), can convert dihydroartemisinic aldehyde into dihydroartemisinic alcohol, which is considered a "dead-end" product in this context. mdpi.commdpi.comd-nb.info
Pathway Leading to Arteannuin B.cdnsciencepub.commdpi.com
The alternative pathway from the artemisinic aldehyde branch point leads to the synthesis of arteannuin B. scispace.com In this branch, artemisinic aldehyde is oxidized to artemisinic acid. nih.govresearchgate.net This oxidation can be carried out by either CYP71AV1 or ALDH1. nih.govscispace.comresearchgate.net Artemisinic acid is then considered a precursor to arteannuin B, likely through a photo-oxidative process. mdpi.comfrontiersin.org The expression level of DBR2 plays a significant role in directing the metabolic flow from artemisinic aldehyde towards either the artemisinin precursor, dihydroartemisinic acid, or towards arteannuin B via artemisinic acid. nih.gov
Enzymatic Mechanisms and Biochemical Characterization of Arteannuic Acid Biosynthesis
Amorpha-4,11-diene Synthase (ADS) Activity and Substrate Specificity
The first committed step in the biosynthesis of arteannuic acid is the cyclization of farnesyl pyrophosphate (FPP) into amorpha-4,11-diene. mdpi.comfrontiersin.org This reaction is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). mdpi.comfrontiersin.orgnih.gov ADS specifically utilizes FPP as its substrate to form the characteristic amorphane skeleton of artemisinin (B1665778) and its precursors. frontiersin.orgnih.gov The activity of ADS is a critical control point in the pathway, as it initiates the flow of carbon towards sesquiterpenoid synthesis. frontiersin.org
Cytochrome P450 Monooxygenase (CYP71AV1) and Cytochrome P450 Reductase (CPR) Functions in Oxidation Steps
Following the formation of amorpha-4,11-diene, a series of oxidation reactions are catalyzed by the cytochrome P450 monooxygenase, CYP71AV1. frontiersin.orgmdpi.comfrontiersin.org This enzyme, in conjunction with its redox partner, cytochrome P450 reductase (CPR), performs a three-step oxidation of amorpha-4,11-diene. nih.govmdpi.comresearchgate.net This process yields artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid. mdpi.comnih.govresearchgate.net The synergistic action of CYP71AV1 and CPR is essential for these conversions. mdpi.comresearchgate.net In some contexts, particularly in engineered yeast, CYP71AV1 can catalyze the entire three-step oxidation to artemisinic acid. frontiersin.orgnih.gov The efficiency of this process can be enhanced by the presence of cytochrome b5 (CYB5), which aids in electron transfer to the P450 enzyme. mdpi.comnih.gov
Alcohol Dehydrogenase (ADH1) and Aldehyde Dehydrogenase (ALDH1) Activities
While CYP71AV1 can catalyze the full oxidation sequence, other enzymes play significant roles. Alcohol dehydrogenase 1 (ADH1) is highly specific for the oxidation of artemisinic alcohol to artemisinic aldehyde. mdpi.comfrontiersin.orgresearchgate.net Its strong expression in the glandular trichomes suggests it is a primary enzyme for this step in A. annua. mdpi.comresearchgate.net
Subsequently, aldehyde dehydrogenase 1 (ALDH1) is involved in the oxidation of aldehydes. researchgate.netmdpi.com ALDH1 can convert artemisinic aldehyde to artemisinic acid. researchgate.netresearchgate.net Crucially, ALDH1 also catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid, a direct precursor of artemisinin. researchgate.netcdnsciencepub.comresearchgate.net Recombinant ALDH1 has been shown to catalyze the NAD(P)-dependent oxidation of both artemisinic and dihydroartemisinic aldehydes. cdnsciencepub.com
Artemisinic Aldehyde Δ11(13)-Reductase (DBR2) Role in Pathway Bifurcation
Artemisinic aldehyde represents a critical branch point in the biosynthetic pathway. mdpi.comnih.gov The enzyme artemisinic aldehyde Δ11(13)-reductase (DBR2) catalyzes the reduction of the exocyclic double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde. mdpi.comresearchgate.netmdpi.com This step is pivotal as it directs the metabolic flow towards the production of dihydroartemisinic acid and, ultimately, artemisinin. frontiersin.orgfrontiersin.org Low DBR2 activity leads to a higher accumulation of artemisinic acid and its derivative, arteannuin B. frontiersin.orgnih.gov Conversely, high DBR2 expression is characteristic of high-artemisinin-producing chemotypes. frontiersin.orgnih.gov
Non-Enzymatic Conversions of this compound and its Derivatives
The final steps leading to the formation of artemisinin and related compounds from this compound and its derivatives are believed to be non-enzymatic. frontiersin.orgnih.gov The conversion of dihydroartemisinic acid to artemisinin is thought to be a spontaneous photo-oxidative process. mdpi.commaxapress.comreading.ac.uk This reaction is light-induced and involves the formation of a highly reactive tertiary allylic hydroperoxide intermediate. frontiersin.orgnih.gov Similarly, this compound can be non-enzymatically converted to arteannuin B through a parallel photochemical process. frontiersin.orgfrontiersin.org These spontaneous conversions are thought to occur in the subcuticular space of the glandular trichomes, a lipophilic environment that may facilitate these chemical transformations. nih.govmdpi.com
Table of Key Enzymes and Their Functions:
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Amorpha-4,11-diene Synthase | ADS | Cyclization | Farnesyl pyrophosphate (FPP) | Amorpha-4,11-diene |
| Cytochrome P450 Monooxygenase | CYP71AV1 | Oxidation | Amorpha-4,11-diene, Artemisinic alcohol, Artemisinic aldehyde | Artemisinic alcohol, Artemisinic aldehyde, Artemisinic acid |
| Cytochrome P450 Reductase | CPR | Redox partner for CYP71AV1 | - | - |
| Alcohol Dehydrogenase 1 | ADH1 | Oxidation | Artemisinic alcohol | Artemisinic aldehyde |
| Aldehyde Dehydrogenase 1 | ALDH1 | Oxidation | Artemisinic aldehyde, Dihydroartemisinic aldehyde | Artemisinic acid, Dihydroartemisinic acid |
| Artemisinic aldehyde Δ11(13)-Reductase | DBR2 | Reduction | Artemisinic aldehyde | Dihydroartemisinic aldehyde |
Genetic Regulation of Arteannuic Acid Biosynthesis
Identification and Cloning of Genes Encoding Biosynthetic Enzymes
The elucidation of the arteannuic acid biosynthetic pathway has been made possible through the identification and cloning of the genes that encode the requisite enzymes. This multi-step process begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor in isoprenoid metabolism. mdpi.com
The key enzymes and their corresponding genes are:
Amorpha-4,11-diene synthase (ADS): This enzyme catalyzes the first committed step in the pathway, converting FPP to amorpha-4,11-diene. mdpi.comresearchgate.net The ADS gene was one of the first to be isolated and characterized. researchgate.netcdnsciencepub.com
Cytochrome P450 monooxygenase (CYP71AV1): This multifunctional enzyme is crucial for the three subsequent oxidation steps that convert amorpha-4,11-diene into artemisinic acid, via the intermediates artemisinic alcohol and artemisinic aldehyde. mdpi.comresearchgate.netcdnsciencepub.com Its redox partner, cytochrome P450 reductase (CPR), is also essential for its activity. researchgate.net
Alcohol dehydrogenase 1 (ADH1): While CYP71AV1 can perform all three oxidation steps, ADH1 has been identified as a specific and highly expressed enzyme in the glandular trichomes of A. annua that efficiently converts artemisinic alcohol to artemisinic aldehyde. mdpi.com
Artemisinic aldehyde Δ11(13) double bond reductase (DBR2): This enzyme is responsible for the reduction of artemisinic aldehyde to dihydroartemisinic aldehyde. mdpi.comcdnsciencepub.com
Aldehyde dehydrogenase 1 (ALDH1): This enzyme catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid, the final precursor to artemisinin (B1665778). cdnsciencepub.comfrontiersin.org
The genes for other key enzymes in competing pathways, such as squalene (B77637) synthase (SQS) involved in sterol biosynthesis, have also been cloned from A. annua. jscimedcentral.com This has been instrumental in developing strategies to redirect metabolic flux towards this compound production.
Transcriptional Regulation of Key Pathway Genes
The expression of the biosynthetic genes for this compound is not constitutive but is instead tightly controlled at the transcriptional level by a variety of transcription factors. This regulation occurs primarily in the glandular secretory trichomes, which are the main sites of artemisinin synthesis and accumulation. nih.govresearchgate.net
Role of Transcription Factors (MYB, WRKY, AP2/ERF, bZIP, bHLH families)
Several families of transcription factors have been implicated in the regulation of this compound biosynthesis:
MYB (Myeloblastosis) family: Members of this family are known to be involved in regulating various aspects of plant secondary metabolism.
WRKY family: The A. annua transcription factor AaWRKY1 has been shown to bind to the W-box in the promoter of the ADS gene, thereby activating its expression. researchgate.net
AP2/ERF (APETALA2/Ethylene-Responsive Factor) family: AaERF1 and AaERF2 have been identified as positive regulators of both the ADS and CYP71AV1 genes. researchgate.netnottingham.ac.uk Another member, ORA, works in concert with other factors to regulate pathway genes. nih.gov
bZIP (basic Leucine Zipper) family: The AabZIP1 and AabZIP9 transcription factors have been shown to positively regulate artemisinin biosynthesis by activating the promoters of ADS and CYP71AV1. frontiersin.orgnih.gov
bHLH (basic Helix-Loop-Helix) family: AabHLH1 activates the expression of ADS and CYP71AV1. nih.gov Another member, AaMYC2, binds to the promoters of CYP71AV1 and DBR2 to activate their expression, leading to increased artemisinin content. researchgate.netnih.gov
These transcription factors often work in combination to fine-tune the expression of the biosynthetic genes in response to developmental cues and environmental stimuli.
Chromatin Accessibility and Gene Expression Correlation
Recent studies have revealed a strong correlation between chromatin accessibility and the expression of genes involved in this compound biosynthesis. nih.govresearchgate.netmdpi.com The use of techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) has shown that the chromatin regions associated with key biosynthetic genes, such as CYP71AV1 and DBR2, are significantly more accessible in the glandular trichomes compared to other tissues like leaves. nih.govresearchgate.netmdpi.com
This increased accessibility allows for the binding of transcription factors, which in turn promotes gene expression. mdpi.com In contrast, the less accessible chromatin in other tissues results in lower gene expression. mdpi.com Analysis of these highly accessible regions in glandular trichomes has revealed an overrepresentation of binding motifs for transcription factors from the MYB, bZIP, and AP2 families, further supporting their role in regulating the tissue-specific expression of artemisinin biosynthetic genes. nih.govresearchgate.netmdpi.com
Modulation of Carbon Flux into Isoprenoid Pathways
The biosynthesis of this compound is dependent on the supply of the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org These precursors are synthesized through two distinct pathways in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgoup.com
This can be achieved by:
Overexpressing genes in the upstream MVA and MEP pathways: For example, overexpressing the gene for HMG-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to increase artemisinin production. frontiersin.orgoup.com
Blocking competing pathways: Down-regulating the expression of genes encoding enzymes in competing pathways, such as squalene synthase (SQS) in the sterol biosynthesis pathway, can redirect the metabolic flux of FPP towards the synthesis of amorpha-4,11-diene and subsequently this compound. oup.com
Genetic Engineering Strategies for Pathway Elucidation (e.g., gene silencing, overexpression)
Genetic engineering has been a powerful tool for both elucidating the this compound biosynthetic pathway and for enhancing its production. jscimedcentral.comnih.gov Key strategies include:
Overexpression: The overexpression of genes encoding key biosynthetic enzymes, such as ADS, CYP71AV1, and DBR2, has been shown to increase the accumulation of artemisinin and its precursors. mdpi.comnih.gov Co-overexpression of multiple genes, such as HMGR and ADS, has led to even greater increases in yield. oup.com
Gene Silencing (RNA interference - RNAi): This technique has been used to down-regulate the expression of genes in competing pathways. For instance, silencing the SQS gene has been shown to significantly increase artemisinin content. jscimedcentral.com Similarly, silencing genes for other sesquiterpene synthases like β-caryophyllene synthase (CPS) has also resulted in increased artemisinin levels. oup.comnii.ac.jp
Overexpression of Transcription Factors: Overexpressing positive regulatory transcription factors, such as members of the AP2/ERF, bZIP, and bHLH families, has been demonstrated to upregulate the expression of downstream biosynthetic genes and enhance artemisinin production. frontiersin.org
These genetic manipulation techniques have not only confirmed the function of specific genes in the pathway but have also provided valuable insights into the regulatory networks that control this compound biosynthesis.
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Arteannuic Acid Production
Engineering Strategies in Artemisia annua L.
Genetic modification of Artemisia annua itself offers a direct route to increasing arteannuic acid accumulation. Strategies primarily involve amplifying the natural biosynthetic pathway and suppressing pathways that compete for the same precursor molecules.
Overexpression of Endogenous Biosynthetic Genes
A key strategy to boost this compound production is to increase the expression of the genes encoding the enzymes in its biosynthetic pathway. The process begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). oup.com This initial step is widely considered to be rate-limiting. oup.com Subsequently, a multi-functional cytochrome P450 monooxygenase, CYP71AV1, in conjunction with its reductase partner CPR, catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to this compound. oup.com
Research has shown that overexpressing individual or multiple genes in this pathway can lead to significant increases in artemisinin (B1665778) and its precursors. For instance, overexpressing the gene for farnesyl diphosphate synthase (FPS) in A. annua has been shown to increase artemisinin production. frontiersin.org Similarly, elevating the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), an enzyme involved in an earlier stage of precursor supply, also enhances artemisinin biosynthesis. nih.gov Co-overexpression of both AaHMGR and AaFPS resulted in a 1.8-fold increase in artemisinin content compared to wild-type plants. oup.com The overexpression of transcription factors that regulate these biosynthetic genes, such as AaWRKY1, AaERF1, and AaERF2, has also proven effective in increasing the levels of both artemisinin and this compound. frontiersin.org
Studies have demonstrated the effectiveness of overexpressing key enzymes. For example, transgenic A. annua lines overexpressing ADS showed increased content of artemisinic acid, dihydroartemisinic acid, and artemisinin by approximately 65%, 59%, and 82%, respectively, compared to control lines. nih.gov Another study reported that overexpressing allene (B1206475) oxide cyclase (AOC), which leads to higher levels of endogenous jasmonic acid, resulted in significantly increased production of artemisinin, dihydroartemisinic acid, and artemisinic acid. researchgate.net
The following table summarizes the impact of overexpressing various endogenous genes on the production of this compound and related compounds in Artemisia annua.
| Overexpressed Gene(s) | Key Enzyme | Observed Effect on Metabolite Levels | Fold Increase/Percentage Change |
|---|---|---|---|
| ADS | Amorpha-4,11-diene synthase | Increased artemisinic acid, dihydroartemisinic acid, and artemisinin. nih.gov | ~65% increase in artemisinic acid. nih.gov |
| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Enhanced artemisinin biosynthesis. frontiersin.org | Data not specified. |
| FPS | Farnesyl diphosphate synthase | Increased artemisinin production. frontiersin.org | Data not specified. |
| AaHMGR and AaFPS (Co-overexpression) | HMGR and FPS | Remarkably enhanced artemisinin production. oup.com | 1.8-fold increase in artemisinin. oup.com |
| AaWRKY1, AaERF1, AaERF2 (Transcription Factors) | Regulators of biosynthetic genes | Higher accumulation of artemisinin and artemisinic acid. frontiersin.org | 4.4-fold increase in artemisinin with AaWRKY1 overexpression. frontiersin.org |
| AOC | Allene oxide cyclase | Significantly increased artemisinin, dihydroartemisinic acid, and artemisinic acid. researchgate.net | Data not specified. |
Down-regulation of Competing Pathway Enzymes (e.g., Squalene (B77637) Synthase)
Farnesyl diphosphate (FPP) is a crucial branch-point metabolite that serves as a precursor not only for this compound but also for other compounds, most notably sterols via the squalene synthesis pathway. oup.com Squalene synthase (SQS) catalyzes the conversion of two molecules of FPP into squalene. oup.com This represents a significant competitive pathway that diverts FPP away from this compound production.
By down-regulating the expression of the gene encoding SQS, more FPP can be channeled towards the synthesis of amorpha-4,11-diene and, consequently, this compound. maxapress.com This has been successfully achieved using techniques like antisense technology and hairpin-RNA-mediated gene silencing. oup.commaxapress.complos.org In one study, suppressing SQS expression in A. annua led to a 71% increase in artemisinin biosynthesis. maxapress.com Another study using hairpin-RNAi to downregulate SQS resulted in a transgenic line with an artemisinin yield approximately 2.14-fold higher than the wild type. oup.com
Similarly, other sesquiterpene synthases compete with ADS for the FPP substrate. oup.com For example, down-regulating β-caryophyllene synthase (CPS), which produces β-caryophyllene from FPP, has also been shown to increase artemisinin production. oup.complos.org
The following table provides an overview of studies focused on down-regulating competing pathway enzymes.
| Down-regulated Gene | Enzyme | Competing Pathway | Observed Effect | Fold Increase/Percentage Change |
|---|---|---|---|---|
| SQS | Squalene synthase | Sterol biosynthesis | Increased artemisinin biosynthesis. maxapress.com | 71% increase. maxapress.com |
| SQS (hairpin-RNAi) | Squalene synthase | Sterol biosynthesis | Increased artemisinin yield. oup.com | 2.14-fold increase. oup.com |
| CPS | β-caryophyllene synthase | β-caryophyllene biosynthesis | Increased artemisinin production. oup.com | Data not specified. |
Heterologous Production in Microbial Hosts
An alternative and highly promising approach to producing this compound is to transfer its biosynthetic pathway into a microbial host. This method offers the potential for large-scale, controlled fermentation, independent of the agricultural limitations of cultivating A. annua. maxapress.com
Saccharomyces cerevisiae as a Production Platform
The yeast Saccharomyces cerevisiae has emerged as a particularly effective chassis for producing this compound. nih.gov As a eukaryote, it possesses the necessary endomembrane systems to correctly fold and express complex plant enzymes like the cytochrome P450 CYP71AV1. mdpi.com Furthermore, yeast naturally produces the FPP precursor through its native mevalonate (B85504) (MVA) pathway. nih.gov
The reconstruction of the this compound pathway in S. cerevisiae involves introducing the genes for ADS, CYP71AV1, and its reductase partner, CPR, from A. annua. mdpi.com To maximize the yield, extensive metabolic engineering of the host yeast is required. A key optimization is to increase the flux of metabolites towards FPP. This is achieved by overexpressing all the genes of the MVA pathway. nih.govnih.gov Simultaneously, the competing pathway for FPP utilization within the yeast must be curtailed. This is done by down-regulating the ERG9 gene, which encodes squalene synthase, thereby inhibiting the conversion of FPP to squalene and redirecting it towards amorpha-4,11-diene synthesis. nih.govmdpi.com
Through these strategies, researchers have achieved remarkable success. Initial efforts yielded around 100 mg/L of artemisinic acid. mdpi.com Subsequent process optimization and further engineering, including the introduction of additional genes from A. annua such as ALDH1 and ADH1 to reduce the accumulation of intermediate artemisinic aldehyde, have led to titers as high as 25 g/L of artemisinic acid in fed-batch fermentations. nih.gov This high-titer production forms the basis of a semi-synthetic process where the microbially produced artemisinic acid is chemically converted to artemisinin. nih.gov
For heterologous genes from a plant like A. annua to be expressed efficiently in a microbial host like yeast, their DNA sequences often need to be modified. mdpi.com This process, known as codon optimization, involves changing the codons (the three-nucleotide "words" that specify amino acids) of the plant genes to match the codons that are most frequently used by the yeast's translational machinery. the-dna-universe.comaddgene.org Different organisms exhibit a "codon usage bias," meaning they prefer certain codons over others for the same amino acid. the-dna-universe.com Aligning the codon usage of the heterologous genes with that of the host can significantly enhance protein expression levels and, consequently, the final product yield. jmb.or.kr The key genes from the artemisinin biosynthesis pathway, such as ADS and CYP71AV1, were codon-optimized for expression in S. cerevisiae. nih.govpnas.org
The selection of enzymes with high catalytic activity is also crucial. mdpi.com This can involve screening different versions of an enzyme from various organisms or using protein engineering techniques to improve the performance of a specific enzyme. In the context of this compound production in yeast, this includes selecting highly active forms of the A. annua enzymes and ensuring the yeast's own MVA pathway enzymes are robust enough to supply the necessary precursor flux. nih.gov
Fermentation Process Optimization for High Titer Production
The production of this compound, a crucial precursor to the antimalarial drug artemisinin, has been significantly advanced through the metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae (baker's yeast). mdpi.com A landmark achievement in this field was the development of an engineered yeast strain capable of producing high titers of artemisinic acid. mdpi.com Through extensive optimization of the fermentation process, researchers were able to significantly boost the yield. mdpi.com
Initial efforts in engineered yeast laid the groundwork, and subsequent improvements to the fermentation process led to a remarkable increase in production. mdpi.commdpi.com In 2013, a significant breakthrough was reported where genetically modified strains of Saccharomyces cerevisiae achieved an artemisinic acid titer of 25 g/L in 2-liter scale fermentations. mdpi.comfrontiersin.orgnih.gov This high-level production was accomplished by a combination of strategies, including decreasing the expression of the enzyme AaCPR to potentially alter the stoichiometry of the CYP71AV1:AaCPR interaction and co-expressing other key enzymes. frontiersin.orgnih.gov These included cytochrome b5 and two dehydrogenases involved in the three oxidation steps that convert amorpha-4,11-diene into artemisinic acid. frontiersin.orgnih.gov This semi-synthetic approach, combining microbial fermentation with chemical conversion, has become a cornerstone of commercial artemisinin production. frontiersin.orgfrontiersin.org
The fermentation process itself was meticulously refined. For instance, in the production of the precursor amorpha-4,11-diene in E. coli, optimizing the delivery of nitrogen under carbon and nitrogen-restricted conditions was a key factor in achieving high titers. plos.org While the highest reported fermentative production of artemisinic acid in yeast reached 25 g/L, this represented a 55 mol% conversion from the parental strain that produced 40 g/L of amorphadiene (B190566), indicating that there is still potential for improvement in the oxidation process. frontiersin.orgnih.gov The development of cost-effective switches to activate production at scale could also enhance genetic stability and lengthen the production run, thereby reducing costs. frontiersin.orgnih.gov
Table 1: High Titer Production of Artemisinic Acid Precursors in Engineered Microbes
| Organism | Compound | Titer | Key Optimization Strategies |
|---|---|---|---|
| Saccharomyces cerevisiae | Artemisinic acid | 25 g/L mdpi.comfrontiersin.org | Decreased AaCPR expression, co-expression of cytochrome b5 and dehydrogenases. frontiersin.orgnih.gov |
| Escherichia coli | Amorpha-4,11-diene | 27.4 g/L mdpi.complos.org | Optimized nitrogen delivery, carbon and nitrogen restriction. plos.org |
Escherichia coli as a Production Platform
Escherichia coli has been explored as a viable alternative chassis for the production of this compound and its precursors. mdpi.comnih.gov While yeast has achieved higher titers of artemisinic acid itself, E. coli has shown significant promise, particularly in producing high levels of the precursor, amorpha-4,11-diene. mdpi.complos.org
Researchers successfully engineered E. coli with a heterologous mevalonate (MVA) pathway from yeast to supply the necessary precursors for terpenoid synthesis. nih.gov By introducing the genes for amorphadiene synthase (ADS), amorphadiene oxidase (AMO), and cytochrome P450 reductase (CPR) from Artemisia annua, they were able to produce artemisinic acid. mdpi.com Through various optimizations, including codon usage and N-terminal engineering, a yield of 105 mg/L of artemisinic acid was achieved. nih.gov
A significant improvement in the production of the precursor amorpha-4,11-diene was achieved by replacing the yeast genes for HMG-CoA synthase and HMG-CoA reductase with more efficient equivalents from Staphylococcus aureus, which more than doubled production. plos.org Further optimization of the fermentation process, specifically restricting carbon and nitrogen, allowed for consistent production of amorpha-4,11-diene at an average titer of 27.4 g/L, with dry cell weights reaching 90 g/L. plos.org This high-level production in E. coli demonstrates its potential as a robust and efficient platform for generating key intermediates in the semi-synthesis of artemisinin. mdpi.complos.org
Strategies for Enhancing Microbial Titer (e.g., in situ product removal)
A major challenge in microbial fermentation is the potential toxicity of the product to the host cells, which can limit the final titer. d-nb.info To overcome this, various strategies have been developed, with in situ product removal (ISPR) being a particularly effective approach. frontiersin.orgnih.govfrontiersin.org ISPR involves the continuous removal of the product from the fermentation broth as it is produced, thereby preventing the accumulation of toxic concentrations. researchgate.net
In the context of this compound production in yeast, ISPR has been shown to boost yields. frontiersin.orgnih.govfrontiersin.org One demonstrated method involves the use of an immiscible organic solvent, such as isopropyl myristate, which is added to the fermentation medium. frontiersin.orgnih.govgoogle.com The this compound, being lipophilic, partitions into the solvent phase, effectively extracting it from the aqueous fermentation broth where the yeast cells reside. google.com This extractive fermentation process reduces product feedback inhibition and toxicity, allowing the cells to maintain high productivity for longer periods. frontiersin.orgnih.govfrontiersin.org
Heterologous Production in Plant Systems
Nicotiana Species (Tobacco) as a Production Platform
Nicotiana species, particularly Nicotiana tabacum (tobacco) and Nicotiana benthamiana, have emerged as promising platforms for the heterologous production of this compound. frontiersin.orgnih.gov These plants are attractive for molecular farming due to their rapid growth, high biomass production, and well-established genetic transformation protocols. frontiersin.orgnih.gov
Early efforts to produce artemisinin precursors in tobacco involved expressing key genes from the A. annua pathway. The expression of amorphadiene synthase (ADS) in N. tabacum led to the production of amorpha-4,11-diene. frontiersin.orgfrontiersin.org Subsequent work involving the introduction of additional genes, such as CYP71AV1, DBR2, and ALDH1, resulted in the production of artemisinic alcohol. frontiersin.orgfrontiersin.org However, these initial attempts often yielded low levels of the desired final products and sometimes resulted in the formation of glycosylated intermediates, where host plant enzymes attach sugar molecules to the artemisinin precursors. mdpi.comresearchgate.net For example, transient expression of several pathway genes in N. benthamiana primarily produced artemisinic acid-12-β-diglucoside, with very little free artemisinic acid detected. mdpi.comresearchgate.net
Despite these challenges, significant progress has been made. The complexity of the biosynthetic pathway and the cellular environment of the host plant play crucial roles in determining the final product profile. nih.gov Researchers have found that transgenic tobacco tends to favor the reduction of intermediates to alcohols rather than their oxidation to acids, which has important implications for producing artemisinic acid. scientists.uz
Plastid Engineering for Biosynthesis
To enhance the production of this compound in tobacco, researchers have turned to plastid engineering. nih.govias.ac.in Chloroplasts, the plastids responsible for photosynthesis, offer several advantages for metabolic engineering, including the potential for high-level transgene expression due to their high genome copy number and transgene containment through maternal inheritance. ias.ac.innih.gov
In one approach, the core enzymes for synthesizing artemisinic acid—farnesyl diphosphate synthase (FPS), amorphadiene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), and cytochrome P450 reductase (CPR)—were introduced into the tobacco chloroplast genome using synthetic operon constructs. nih.gov This strategy successfully implemented the canonical pathway for artemisinic acid synthesis within the chloroplasts. nih.gov
Another ambitious study involved expressing 12 different enzymes in tobacco chloroplasts to create a complete biosynthetic pathway for artemisinic acid. ias.ac.inresearchgate.net This included six enzymes from the Saccharomyces cerevisiae mevalonate (MEV) pathway to boost the supply of the precursor isopentenyl pyrophosphate (IPP). researchgate.net While this multigene engineering approach successfully produced artemisinic acid, the expression of such a large number of transgenes was found to impact the growth of the transplastomic plants. ias.ac.inresearchgate.net These studies highlight both the immense potential and the existing challenges of using plastid engineering to turn plants into efficient factories for complex molecules like this compound. nih.govresearchgate.net
Combinatorial Supertransformation (COSTREL) Approaches
A novel and powerful synthetic biology strategy known as Combinatorial Supertransformation of Transplastomic Recipient Lines (COSTREL) has been developed to significantly increase this compound production in tobacco. nih.govnih.gov This method combines the benefits of plastid engineering with the flexibility of nuclear transformation. nih.govnih.gov
The COSTREL process begins by introducing the core pathway for artemisinic acid biosynthesis into the chloroplast genome of tobacco plants. nih.govnih.gov These stable transplastomic plants, which already produce a baseline level of artemisinic acid, then serve as recipient lines for the next step. nih.gov This second step involves "supertransforming" these lines by introducing a cocktail of plasmids containing various additional and accessory pathway enzymes into the nuclear genome. nih.govnih.gov
By screening large populations of these combinatorially supertransformed plants, researchers can identify individual lines that have the optimal combination and expression levels of these additional enzymes, leading to a dramatic increase in product yield. nih.govnih.gov Using this COSTREL approach, scientists were able to isolate tobacco plants that produced more than 120 milligrams of artemisinic acid per kilogram of fresh biomass. nih.govnih.govnih.gov This represents a significant leap forward, demonstrating that COSTREL is an efficient strategy for engineering and optimizing complex biochemical pathways in plants. nih.govnih.gov
Physcomitrella patens as a Production Platform
The moss Physcomitrella patens has emerged as a promising and sustainable chassis for the heterologous production of complex plant secondary metabolites, including the precursors to artemisinin. frontiersin.orgfrontiersin.org Its advantages as a production system include a fully sequenced genome, a dominant haploid lifecycle that simplifies genetic analysis, highly efficient gene targeting through homologous recombination, and a relatively simple native terpenoid profile, which provides a clean metabolic background for engineering. frontiersin.orgfrontiersin.orgfrontiersin.orgplos.org P. patens can be cultivated in large-scale bioreactors, making it a scalable platform for industrial production. frontiersin.orgfrontiersin.org
Metabolic engineering efforts have successfully established P. patens as a platform for producing artemisinin precursors. In one approach, the five genes responsible for the biosynthesis of dihydroartemisinic acid from farnesyl diphosphate (FPP) were introduced into the moss. frontiersin.orgnih.gov These genes encode for amorpha-4,11-diene synthase (ADS), cytochrome P450 monooxygenase (CYP71AV1), alcohol dehydrogenase 1 (ADH1), artemisinic aldehyde double-bond reductase (DBR2), and aldehyde dehydrogenase 1 (ALDH1). frontiersin.orgnih.govnih.gov Utilizing a novel transformation technology involving the direct in vivo assembly and integration of multiple DNA fragments, researchers successfully engineered moss lines capable of producing dihydroartemisinic acid, which is then converted to artemisinin via photooxidation. frontiersin.orgfrontiersin.orgnih.gov
An initial study reported a significant production of artemisinin at 0.21 mg/g dry weight just three days into cultivation, without extensive optimization of the engineered pathway or cultivation conditions. frontiersin.orgcabidigitallibrary.org A notable advantage of using P. patens is the absence of glycosylated byproducts, which can complicate purification in other systems. frontiersin.orgcabidigitallibrary.orgmdpi.com
Further studies have provided insights into the moss's endogenous metabolism and its interaction with the engineered pathway. Transgenic lines expressing only the ADS gene were found to accumulate arteannuin B. nih.govmdpi.com Since arteannuin B is derived from the photo-oxidation of artemisinic acid, this finding suggests that endogenous enzymes in P. patens, likely cytochrome P450s, can catalyze the three-step oxidation of amorpha-4,11-diene to artemisinic acid. nih.govmdpi.com This inherent capability highlights the moss's potential for producing artemisinic acid even with a partially introduced pathway. The expression of DBR2 was shown to be critical for directing metabolic flux towards dihydroartemisinic acid and away from artemisinic acid. frontiersin.orgfrontiersin.org These findings underscore the potential of P. patens as a versatile and efficient "green factory" for the sustainable production of this compound and its derivatives. frontiersin.orgfrontiersin.org
Comparative Analysis of Production Yields and Scalability across Platforms
The production of this compound and its precursors has been achieved in various heterologous platforms, including microorganisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, and plants such as Physcomitrella patens and Nicotiana tabacum (tobacco). Each platform presents distinct advantages and challenges regarding production yields and scalability.
Saccharomyces cerevisiae has been the most successful platform for high-titer production of this compound. Initial engineering efforts yielded approximately 100-115 mg/L of artemisinic acid. mdpi.comnih.govresearchgate.net Through extensive metabolic engineering, including the overexpression of all mevalonate (MVA) pathway enzymes and optimization of the fermentation process, the yield was dramatically increased to 25 g/L of artemisinic acid. mdpi.comfrontiersin.orgnih.gov This high-level production established a semi-synthetic process where microbially-produced artemisinic acid is chemically converted to artemisinin, meeting the demands for industrial-scale manufacturing. mdpi.comfrontiersin.org Furthermore, engineered yeast has produced the precursor amorpha-4,11-diene at titers exceeding 40 g/L and dihydroartemisinic acid at 1.70 g/L. frontiersin.orgnih.govnih.gov The established infrastructure for large-scale yeast fermentation makes it a highly scalable and commercially viable platform. frontiersin.orgmdpi.com
Escherichia coli has also been engineered for this compound production. By co-expressing genes from the MVA pathway and the artemisinic acid biosynthesis pathway, researchers achieved titers of 105 mg/L. nih.govnih.gov Significant success has been seen in producing the precursor amorpha-4,11-diene, with initial yields of 24 mg/L being improved to 27.4 g/L through pathway optimization and restricted carbon and nitrogen supply during fermentation. nih.gov As a workhorse of industrial biotechnology, E. coli offers rapid growth and well-understood genetics, making it a highly scalable option, although challenges remain in expressing complex eukaryotic enzymes like cytochrome P450s. mdpi.com
Plant-based systems offer an alternative, potentially more cost-effective and renewable production strategy. nih.gov In the moss Physcomitrella patens , engineered lines have produced artemisinin (a downstream product of artemisinic acid) at levels of 0.21 mg/g dry weight. frontiersin.orgcabidigitallibrary.org The accumulation of arteannuin B in some transgenic lines indicates the production of artemisinic acid. nih.govmdpi.com P. patens is amenable to cultivation in large bioreactors, suggesting good scalability. frontiersin.org In Nicotiana tabacum , a high-biomass crop, a combinatorial supertransformation approach yielded plants producing over 120 mg of artemisinic acid per kilogram of biomass. nih.govscientists.uz While plant-based systems may currently have lower volumetric productivity compared to optimized microbial fermentations, the potential for large-scale, low-cost agricultural production makes them an attractive area for continued research. nih.gov
The table below provides a comparative summary of the production yields achieved in these different platforms.
Table 1. Comparative Production Yields of this compound and its Precursors in Different Heterologous Platforms.
| Platform | Compound | Reported Yield | Citation(s) |
| Saccharomyces cerevisiae | Artemisinic Acid | 25 g/L | mdpi.comfrontiersin.orgnih.gov |
| Amorpha-4,11-diene | >40 g/L | frontiersin.orgnih.gov | |
| Dihydroartemisinic Acid | 1.70 g/L | nih.gov | |
| Artemisinic Acid (initial) | 100-115 mg/L | mdpi.comnih.govresearchgate.net | |
| Escherichia coli | Artemisinic Acid | 105 mg/L | nih.govnih.gov |
| Amorpha-4,11-diene | 27.4 g/L | nih.gov | |
| Physcomitrella patens | Artemisinin (from precursor) | 0.21 mg/g DW | frontiersin.orgcabidigitallibrary.org |
| Arteannuin B (indicates artemisinic acid) | Detected | nih.govmdpi.com | |
| Nicotiana tabacum | Artemisinic Acid | >120 mg/kg biomass | nih.govscientists.uz |
Role of Arteannuic Acid in Plant Biology and Phytochemistry
Arteannuic Acid as a Major Constituent of Artemisia annua L. Sesquiterpene Profile
This compound is a key component of the complex sesquiterpene profile of Artemisia annua. researchgate.netnih.gov The plant produces a diverse array of secondary metabolites, with sesquiterpenoids and flavonoids being dominant. mdpi.com The phytochemical profile, however, can vary significantly between different chemotypes of the plant. frontiersin.org
In certain chemotypes, particularly those classified as low-artemisinin producing (LAP), this compound can be the most abundant sesquiterpene, with concentrations exceeding 1% of the leaf dry weight. nih.govresearchgate.net These LAP chemotypes often exhibit low expression levels of the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2). frontiersin.org This enzymatic step is crucial for the biosynthesis of dihydroartemisinic acid, the direct precursor to artemisinin (B1665778). Consequently, in LAP chemotypes, the metabolic flux is diverted towards the accumulation of this compound and its derivative, arteannuin B. frontiersin.orgresearchgate.net
Conversely, high-artemisinin producing (HAP) chemotypes are characterized by higher levels of DBR2 expression, leading to a greater conversion of artemisinic aldehyde to dihydroartemisinic acid and subsequently to artemisinin. frontiersin.orgresearchgate.net In these chemotypes, while still present, this compound is a less prominent component of the sesquiterpene profile compared to dihydroartemisinic acid and artemisinin. nih.gov The accumulation of these sesquiterpenes also varies throughout the growing season. nih.gov
The following table summarizes the differential accumulation of key sesquiterpenes in high- and low-artemisinin producing chemotypes of Artemisia annua.
| Chemotype | Key Sesquiterpene Profile | Predominant Compounds |
| High-Artemisinin Producing (HAP) | Rich in sesquiterpenes saturated at the 11,13-position. researchgate.net | Dihydroartemisinic acid, Artemisinin, Dihydro-epi-deoxyarteannuin B. researchgate.net |
| Low-Artemisinin Producing (LAP) | Accumulates high levels of sesquiterpenes unsaturated at the 11,13-position. frontiersin.orgresearchgate.net | Artemisinic acid, Arteannuin B, Epi-deoxyarteannuin B. frontiersin.orgresearchgate.net |
Physiological and Environmental Factors Influencing this compound Biosynthesis
Physiological Factors:
Plant Development: The concentration of this compound and other sesquiterpenes fluctuates with the developmental stage of the plant, often reaching its peak during the flowering stage. nih.gov
Phytohormones: Plant hormones play a crucial role in modulating the biosynthetic pathway. Abscisic acid (ABA) has been shown to positively influence the production of artemisinin and its precursors by upregulating the expression of key genes like ALDH1. nih.govfrontiersin.org Other phytohormones such as gibberellic acid and cytokinins also affect the production of these compounds, in part by stimulating the development of glandular trichomes where biosynthesis occurs. scispace.com Jasmonic acid is another signaling molecule that can enhance the density of these trichomes. scispace.com
Environmental Factors:
Light: Light intensity and quality are critical. For instance, UV light has been demonstrated to increase the transcript levels of genes encoding enzymes in the artemisinin pathway. scispace.com
Temperature: Temperature stress, particularly chilling, can lead to an increase in the levels of artemisinin and its precursors. nih.govscispace.com Conversely, high temperatures can be detrimental to the synthesis and accumulation of these compounds. researchgate.net
Water Availability: Drought stress has been observed to increase the concentration of artemisinic metabolites in the leaves. scispace.com
Salinity: Salinity stress is another environmental factor that can influence the production of these secondary metabolites. nih.gov
The table below outlines the influence of various factors on the biosynthesis of this compound and related sesquiterpenoids.
| Factor | Effect on Biosynthesis |
| Physiological | |
| Plant Development | Concentration peaks during flowering. nih.gov |
| Abscisic Acid (ABA) | Positively regulates gene expression in the pathway. nih.govfrontiersin.org |
| Gibberellic Acid & Cytokinins | Stimulate trichome development. scispace.com |
| Jasmonic Acid | Increases trichome density. scispace.com |
| Environmental | |
| UV Light | Increases transcript levels of biosynthetic genes. scispace.com |
| Chilling Stress | Enhances accumulation of artemisinic compounds. nih.govscispace.com |
| High Temperature | Can inhibit synthesis and accumulation. researchgate.net |
| Drought Stress | Increases leaf concentration of metabolites. scispace.com |
| Salinity Stress | Influences secondary metabolite production. nih.gov |
Subcellular and Tissue-Specific Localization of Biosynthesis (e.g., Glandular Trichomes)
The biosynthesis of this compound and other sesquiterpenoids in Artemisia annua is highly compartmentalized, occurring primarily within specialized structures on the plant's surface called glandular secretory trichomes. researchgate.netfrontiersin.org These trichomes are essentially microscopic bio-factories responsible for the synthesis and storage of a vast array of secondary metabolites. researchgate.netpnas.org
These glandular trichomes are typically 10-celled structures, consisting of basal cells, stalk cells, and secretory cells at the apex. researchgate.netfrontiersin.org The genes encoding the enzymes for the artemisinin biosynthetic pathway, including those leading to this compound, are highly expressed in the apical and sub-apical secretory cells of these trichomes. frontiersin.org The final products, including this compound, are then believed to accumulate in the subcuticular space of the trichome, which may serve to protect the plant from the potential phytotoxicity of these compounds. pnas.org
While the glandular trichomes are the primary sites of biosynthesis, some studies have suggested that non-glandular cells may also have the capacity to produce these compounds, albeit at much lower levels. researchgate.netresearchgate.net
The subcellular localization of the biosynthetic enzymes is also specific. For instance, the initial steps of the MEP pathway, which provides precursors for sesquiterpenoid synthesis, occur in the plastids (chloroplasts). frontiersin.org Subsequent steps in the artemisinin pathway are catalyzed by enzymes located in the cytosol and on the endoplasmic reticulum.
| Location | Role in Biosynthesis |
| Tissue | |
| Glandular Secretory Trichomes | Primary site of biosynthesis and storage of this compound and related sesquiterpenoids. researchgate.netfrontiersin.org |
| Apical & Sub-apical Cells | High expression of biosynthetic pathway genes. frontiersin.org |
| Subcuticular Space | Accumulation and storage of final products. pnas.org |
| Subcellular | |
| Plastids (Chloroplasts) | Location of the MEP pathway, providing isoprenoid precursors. frontiersin.org |
| Cytosol & Endoplasmic Reticulum | Site of later enzymatic steps in the biosynthesis of this compound. |
Allelopathic Implications of this compound
Allelopathy refers to the chemical interactions between plants, where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. nih.gov Several compounds produced by Artemisia annua, including sesquiterpenoids, have been investigated for their allelopathic potential. cabidigitallibrary.org
Studies have shown that artemisinin, a related sesquiterpene, can inhibit the seed germination and seedling growth of various plant species. researchgate.net While this compound itself has been reported to have little to no effect on the seed germination of some species, it, along with arteannuin B, was found to be less toxic than artemisinin and in some cases even stimulated root induction. cabidigitallibrary.org However, other research suggests that at higher concentrations, this compound can inhibit shoot growth in certain plants. cabidigitallibrary.org
| Compound | Reported Allelopathic Effect |
| Artemisinin | Inhibits seed germination and seedling growth of several species. researchgate.net |
| This compound | Generally less phytotoxic than artemisinin; effects vary with concentration and plant species. cabidigitallibrary.org Can inhibit shoot growth at higher concentrations but may promote it at lower concentrations in some species. cabidigitallibrary.org |
| Arteannuin B | Reported to have no effect on seed germination in some studies. researchgate.net |
Future Directions and Research Perspectives in Arteannuic Acid Studies
Elucidation of Remaining Uncharacterized Enzymatic Steps and Regulatory Networks
The biosynthetic pathway leading to arteannuic acid and its subsequent conversion to artemisinin (B1665778) is complex and not yet fully elucidated. wur.nlmdpi.com While key enzymes have been identified, several steps remain hypothetical or uncharacterized. wur.nlthieme-connect.com Future research will focus on identifying and characterizing the enzymes responsible for these missing links. For instance, the precise mechanisms and enzymatic players involved in the conversion of dihydroartemisinic acid to artemisinin are thought to be non-enzymatic and photo-oxidative, but further investigation is needed to confirm this and explore any potential enzymatic involvement in non-glandular cells. mdpi.commalariaworld.orgresearchgate.net
A significant challenge lies in understanding the intricate regulatory networks that govern the expression of biosynthetic genes. maxapress.com This network involves a host of transcription factors (TFs) from families such as AP2/ERF, bHLH, MYB, WRKY, and bZIP, which modulate gene expression in response to various signals, including plant hormones like jasmonates, abscisic acid, salicylic (B10762653) acid, and gibberellins. mdpi.comnih.govnih.gov For example, transcription factors AaERF1, AaERF2, and AaMYC2 have been shown to upregulate key pathway genes like CYP71AV1, DBR2, and ALDH1. maxapress.com Similarly, co-expression analysis has suggested potential regulatory roles for bZIP transcription factors. ntu.edu.sg Future work will aim to build a comprehensive model of this regulatory network, identifying master-switch TFs and their specific binding sites on the promoters of biosynthetic genes. mdpi.comnih.gov Elucidating these networks will provide new targets for genetic engineering to enhance the flux towards this compound. maxapress.comntu.edu.sg
Table 1: Key Enzymes and Transcription Factors in the this compound Pathway
| Molecule Type | Name | Function/Role | Reference |
| Enzyme | Amorpha-4,11-diene synthase (ADS) | Catalyzes the first committed step: conversion of FPP to amorpha-4,11-diene. | wur.nloup.com |
| Enzyme | Cytochrome P450 monooxygenase (CYP71AV1) | Oxidizes amorpha-4,11-diene to artemisinic alcohol, aldehyde, and acid. | mdpi.comoup.com |
| Enzyme | Artemisinic aldehyde Δ11(13)-reductase (DBR2) | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde, a key step toward artemisinin. | mdpi.comfrontiersin.org |
| Enzyme | Aldehyde dehydrogenase 1 (ALDH1) | Oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid. | oup.commdpi.com |
| Enzyme | HMG-CoA reductase (HMGR) | Catalyzes a rate-limiting step in the upstream MVA pathway, providing precursors. | oup.comnih.gov |
| Transcription Factor | AaERF1 / AaERF2 | Positively regulate ADS and CYP71AV1 expression in response to jasmonates. | mdpi.comnih.gov |
| Transcription Factor | AaMYC2 | Upregulates the expression of CYP71AV1, DBR2, and ALDH1. | maxapress.com |
| Transcription Factor | AaORA | Regulates ADS, DBR2, and CYP71AV1 expression. | nih.gov |
Advanced Genetic and Metabolic Engineering Technologies for Targeted Pathway Manipulation
Genetic and metabolic engineering of both the native producer, Artemisia annua, and heterologous hosts offers a powerful strategy to boost this compound yields. frontiersin.orgnih.gov Early efforts focused on overexpressing single key genes. For example, overexpressing HMGR, FPS, or DBR2 individually led to significant, albeit limited, increases in artemisinin content. frontiersin.org
Future strategies are moving towards more sophisticated, multi-gene approaches. nih.gov Co-expression of multiple pathway genes, such as HMGR and ADS, has been shown to have a synergistic effect, increasing artemisinin content by over 7-fold. nih.gov Another promising strategy is to block competing metabolic pathways that divert the precursor farnesyl diphosphate (B83284) (FPP) away from this compound synthesis. frontiersin.orgnih.gov By using antisense or RNA interference to suppress genes like squalene (B77637) synthase (SQS), which leads to sterol biosynthesis, metabolic flux can be redirected towards artemisinin production, resulting in yield increases of over 70%. nih.govmdpi.com
Furthermore, engineering transcription factors that regulate multiple biosynthetic genes simultaneously is a highly promising avenue. maxapress.comoup.com Overexpression of TFs like AaORA and AaMYC2 has successfully elevated artemisinin levels. maxapress.com A key future direction involves combining these approaches: simultaneously enhancing the expression of key biosynthetic enzymes, suppressing competing pathways, and upregulating master regulatory TFs. frontiersin.orgoup.com For instance, co-transforming plants with genes for enzymes like HMGR, FPS, and DBR2, along with trichome-specific TFs like AaHD1 and AaORA, represents a powerful combinatorial strategy for maximizing production. frontiersin.org
Table 2: Examples of Genetic Engineering Strategies to Enhance this compound/Artemisinin Production
| Strategy | Gene(s) Targeted | Host Organism | Reported Increase in Yield | Reference |
| Overexpression | HMGR from Catharanthus roseus | Artemisia annua | 22.5–38.9% increase in artemisinin | oup.comnih.gov |
| Multigene Overexpression | HMGR and ADS | Artemisia annua | Up to 7.65-fold higher artemisinin | nih.gov |
| Pathway Blocking (Antisense) | Squalene synthase (SQS) | Artemisia annua | 71% increase in artemisinin | nih.govmdpi.com |
| Transcription Factor Overexpression | AaORA | Artemisia annua | Up to 53% increase in artemisinin | maxapress.com |
| Combinatorial Engineering | HMGR, FPS, DBR2, AaHD1, AaORA | Artemisia annua | Significant increase in artemisinin and precursors | frontiersin.org |
Integration of Multi-Omics Data for Comprehensive Pathway Understanding
A holistic understanding of this compound biosynthesis requires the integration of multiple layers of biological data. nih.gov The application of "multi-omics" approaches—combining genomics, transcriptomics, proteomics, and metabolomics—is a critical future direction for creating a complete systems-level view of the pathway and its regulation. jscimedcentral.comnih.gov
By correlating transcriptomic data (gene expression levels) with metabolomic data (compound concentrations) from different tissues or developmental stages, researchers can infer gene function and identify key regulatory hubs. ntu.edu.sgnih.gov For example, co-expression network analysis has successfully been used to group known artemisinin biosynthetic genes together and to propose novel candidate genes, such as those for ABC transporters, which may be involved in sequestering or transporting pathway intermediates. ntu.edu.sg
Integrating genome-wide data, such as ATAC-seq which measures chromatin accessibility, can reveal how the regulatory landscape changes to permit or restrict the transcription of biosynthetic genes in specific tissues like glandular trichomes. mdpi.com This approach has shown that the regulatory regions of genes like CYP71AV1 and DBR2 are more accessible in trichomes, explaining their high expression levels in these specialized tissues. mdpi.com Future research will focus on building more sophisticated integrative models that combine these diverse data types to predict metabolic flux and identify novel engineering targets for pathway optimization. nih.govnih.gov This systems biology approach will bridge the gap from genotype to phenotype, providing a comprehensive blueprint for engineering enhanced this compound production. nih.gov
Development of Sustainable Production Methodologies
The reliance on agricultural production of A. annua leads to supply and price volatility. frontiersin.org A major goal for future research is the development of stable, scalable, and cost-effective production platforms for this compound and artemisinin. mdpi.comresearchgate.net
One of the most successful approaches has been the metabolic engineering of microorganisms. mdpi.com Brewer's yeast (Saccharomyces cerevisiae) has been engineered to produce high titers of artemisinic acid (up to 25 g/L in fermenters), which can then be chemically converted to artemisinin. frontiersin.orgmdpi.com This semi-synthetic approach provides a reliable and scalable source of the precursor. frontiersin.org Similar efforts in Escherichia coli have also shown promise. jscimedcentral.comnih.gov
Another avenue is the use of heterologous plant systems, or "plant molecular farming." nih.gov Tobacco (Nicotiana spp.) has been engineered to produce artemisinic acid at levels exceeding 120 mg/kg of biomass by transferring the entire pathway. elifesciences.orgnih.gov This strategy leverages the high biomass of crops like tobacco to create a scalable agricultural production system independent of A. annua. nih.gov Other plants, such as chrysanthemum and the moss Physcomitrella patens, are also being explored as alternative production chassis. mdpi.com
In addition to bio-production, advancements in chemical synthesis and extraction are crucial. mdpi.com Developing more efficient biocatalytic or chemical processes to convert the more abundant artemisinic acid into artemisinin is a key research area. mdpi.comacs.org Likewise, improving extraction technologies, such as supercritical CO2 extraction, can lead to more efficient and environmentally friendly recovery of this compound from either plant or microbial biomass. researchgate.netresearchgate.net The integration of these biotechnological and chemical engineering approaches will be essential for creating a truly sustainable and economically viable supply chain for this vital pharmaceutical precursor. researchgate.net
Q & A
Q. What experimental strategies elucidate this compound’s role in the sterol or artemisinin biosynthetic pathways?
- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracer studies) can track this compound’s incorporation into downstream metabolites like artemisinin. Knockout mutants of A. annua (e.g., CRISPR-Cas9 targeting CYP71AV1) can assess pathway disruptions. In vitro enzyme assays with recombinant proteins (e.g., amorpha-4,11-diene synthase) may reveal catalytic interactions .
Q. How can researchers assess the bioactivity of trace this compound in plant defense mechanisms?
- Methodological Answer : Use bioassay-guided fractionation:
- Isolate this compound via preparative HPLC and test its effects on herbivore feeding assays (e.g., Spodoptera littoralis mortality rates).
- Compare transcriptional profiles (RNA-seq) of A. annua under biotic stress (e.g., fungal inoculation) to identify this compound-linked defense genes .
- Synergistic studies with co-occurring compounds (e.g., geranyl vinyl ether) can clarify additive or antagonistic effects .
Q. What frameworks support the design of studies investigating this compound’s ecological or pharmacological roles?
- Methodological Answer :
- Ecological studies : Field surveys paired with metabolomic profiling can correlate this compound levels with environmental stressors (e.g., drought, pathogen prevalence).
- Pharmacological studies : Use in silico docking (e.g., AutoDock Vina) to predict this compound’s interaction with human targets (e.g., NF-κB), followed by in vitro validation (e.g., luciferase reporter assays) .
- Ensure ethical compliance for plant collection and genetic modification, adhering to Nagoya Protocol guidelines .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound data in peer-reviewed journals?
- Methodological Answer :
- Include raw chromatograms, FT-IR spectra, and statistical outputs (e.g., p-values, R²) as supplementary materials.
- Tables should list retention times, molecular formulas, and area percentages (e.g., Nigeria: 0.02% this compound) for cross-study comparisons .
- Follow journal-specific guidelines for reproducibility, such as depositing datasets in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
